

"discovery and history of 2-Heptanone, 1,7-difluoro-"

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Compound of Interest

Compound Name: 2-Heptanone, 1,7-difluoro
Cat. No.: B15201875

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1,7-Difluoro-2-Heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-difluoro-2-heptanone, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. While the specific historical details of its discovery and initial synthesis are not readily available in publicly accessible literature, this document consolidates the known chemical and physical properties of the compound. Furthermore, it outlines a plausible synthetic pathway based on established methodologies for the preparation of fluorinated ketones. The guide also explores potential applications in drug discovery, drawing parallels with the known biological activities of other fluorinated ketones, and presents this information in a structured format for researchers.

Introduction

Organofluorine compounds are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that the fluorine atom imparts to a molecule. These properties include increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. Fluorinated ketones, in particular, have emerged as a valuable class of compounds, often exhibiting potent and selective inhibitory activity against various enzymes. 1,7-difluoro-2-heptanone, with its difluorinated alkyl chain and a reactive ketone



functional group, represents an intriguing scaffold for the design of novel therapeutic agents. This guide aims to provide a detailed technical resource on this compound, covering its known properties, a proposed synthetic route, and its potential in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,7-difluoro-2-heptanone are summarized in the table below. This information is compiled from publicly available chemical databases.

Property	Value	Source
IUPAC Name	1,7-difluoroheptan-2-one	PubChem
CAS Number	333-06-2	PubChem
Beilstein Registry Number	1751959	PubChem
Beilstein Handbook Reference	4-01-00-03320	PubChem
Molecular Formula	C7H12F2O	PubChem
Molecular Weight	150.17 g/mol	PubChem
Canonical SMILES	C(CCC(=0)CF)CCF	PubChem
InChI	InChI=1S/C7H12F2O/c8-5-3- 1-2-4-7(10)6-9/h1-6H2	PubChem
InChIKey	ONBDJQNIAOQQGT- UHFFFAOYSA-N	PubChem

History of Discovery

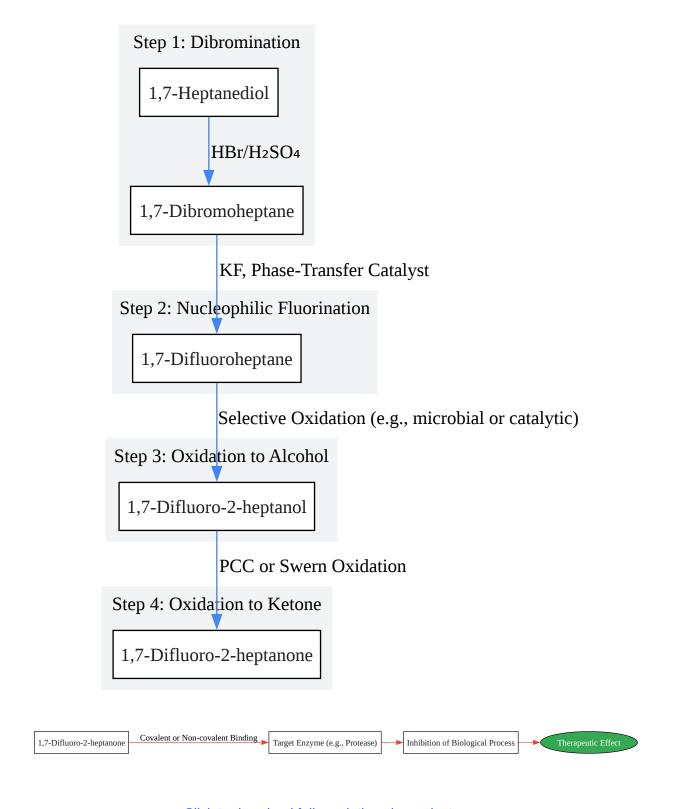
Detailed historical information regarding the first synthesis and discovery of 1,7-difluoro-2-heptanone is not readily available in contemporary scientific literature databases. The compound is indexed in the Beilstein Handbook with the reference "E IV 1, 3320," which suggests its origins may lie in earlier 20th-century chemical literature that has not been widely digitized. The Beilstein Handbook is a comprehensive collection of organic compounds known since 1779. Accessing this specific volume and entry would likely provide the original citation and experimental details of its first preparation.



Proposed Synthetic Pathway

In the absence of the original experimental protocol, a plausible multi-step synthesis of 1,7-difluoro-2-heptanone can be proposed based on modern synthetic methodologies for the introduction of fluorine and the formation of ketones. A potential route could start from a readily available diol, proceed through a di-brominated intermediate, and then undergo nucleophilic fluorination followed by oxidation.





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